molecular formula C8H6Cl3NO2 B12079679 Ethyl 2,5,6-trichloronicotinate

Ethyl 2,5,6-trichloronicotinate

Cat. No.: B12079679
M. Wt: 254.5 g/mol
InChI Key: DMUBVMFNBANCLZ-UHFFFAOYSA-N
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Description

Ethyl 2,5,6-trichloronicotinate is a chemical compound with the molecular formula C8H6Cl3NO2. It is an ethyl ester derivative of 2,5,6-trichloronicotinic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5,6-trichloronicotinate can be synthesized through the esterification of 2,5,6-trichloronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5,6-trichloronicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,5,6-trichloronicotinic acid.

    Reduction: Formation of partially dechlorinated nicotinic acid derivatives.

    Substitution: Formation of various substituted nicotinic acid esters.

Scientific Research Applications

Ethyl 2,5,6-trichloronicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,5,6-trichloronicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2,5,6-trichloronicotinate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2,5,6-Trichloronicotinic acid: The parent acid form of the compound.

    Ethyl 2,3,5,6-tetrachloronicotinate: A more highly chlorinated derivative.

The uniqueness of this compound lies in its specific ester group and chlorination pattern, which can influence its reactivity and applications.

Properties

Molecular Formula

C8H6Cl3NO2

Molecular Weight

254.5 g/mol

IUPAC Name

ethyl 2,5,6-trichloropyridine-3-carboxylate

InChI

InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-5(9)7(11)12-6(4)10/h3H,2H2,1H3

InChI Key

DMUBVMFNBANCLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1Cl)Cl)Cl

Origin of Product

United States

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